![molecular formula C17H23NO5 B14400171 5-Acetyl-1-[2-(2-hydroxy-3,4-dimethoxyphenyl)ethyl]piperidin-2-one CAS No. 89680-95-5](/img/structure/B14400171.png)
5-Acetyl-1-[2-(2-hydroxy-3,4-dimethoxyphenyl)ethyl]piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetyl-1-[2-(2-hydroxy-3,4-dimethoxyphenyl)ethyl]piperidin-2-one is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of an acetyl group, a hydroxy group, and two methoxy groups attached to a phenyl ring, which is further connected to a piperidin-2-one moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-1-[2-(2-hydroxy-3,4-dimethoxyphenyl)ethyl]piperidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxy-3,5-dimethoxybenzaldehyde with thiosemicarbazide in the presence of glacial acetic acid as a catalyst . This reaction forms the precursor, which can then undergo further reactions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-1-[2-(2-hydroxy-3,4-dimethoxyphenyl)ethyl]piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the piperidin-2-one moiety can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield corresponding ketones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
5-Acetyl-1-[2-(2-hydroxy-3,4-dimethoxyphenyl)ethyl]piperidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-Acetyl-1-[2-(2-hydroxy-3,4-dimethoxyphenyl)ethyl]piperidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups on the phenyl ring can form hydrogen bonds and other interactions with target molecules, influencing their activity. The piperidin-2-one moiety can also interact with enzymes and receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
Melperone: A piperidine derivative used as an antipsychotic agent.
Diphenidol: Another piperidine derivative with antiemetic and antivertigo properties.
Uniqueness
5-Acetyl-1-[2-(2-hydroxy-3,4-dimethoxyphenyl)ethyl]piperidin-2-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
89680-95-5 |
|---|---|
Molecular Formula |
C17H23NO5 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
5-acetyl-1-[2-(2-hydroxy-3,4-dimethoxyphenyl)ethyl]piperidin-2-one |
InChI |
InChI=1S/C17H23NO5/c1-11(19)13-5-7-15(20)18(10-13)9-8-12-4-6-14(22-2)17(23-3)16(12)21/h4,6,13,21H,5,7-10H2,1-3H3 |
InChI Key |
LTMRFMOWQJRESW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCC(=O)N(C1)CCC2=C(C(=C(C=C2)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


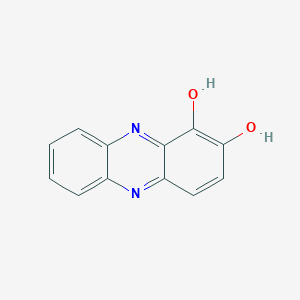
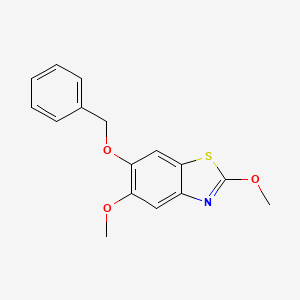

![2,2'-Methylenebis[6-chloro-4-(2,4,4-trimethylpentan-2-yl)phenol]](/img/structure/B14400101.png)
![9-Chloro-7H-pyrimido[5,4-c]carbazole](/img/structure/B14400113.png)



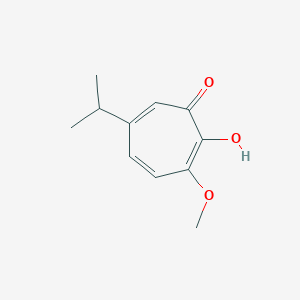
![5-{[4-(Trifluoromethyl)phenyl]methyl}phenanthridin-5-ium bromide](/img/structure/B14400136.png)
![N-[(1H-Benzimidazol-2-yl)methyl]-N'-(4-methoxyphenyl)thiourea](/img/structure/B14400138.png)
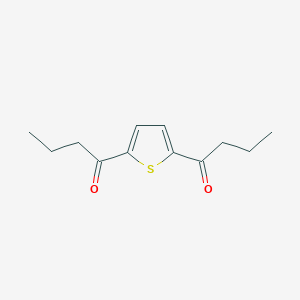
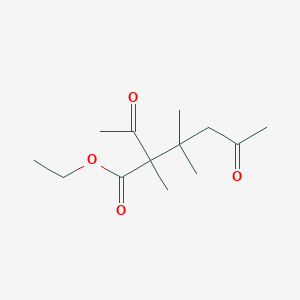
![2-(Benzylsulfanyl)-9-methyl-7H-pyrano[3,2-e][1,3]benzoxazol-7-one](/img/structure/B14400150.png)
